An In-Depth Technical Guide to Fludrocortisone Acetate-d5
An In-Depth Technical Guide to Fludrocortisone Acetate-d5
Introduction
Fludrocortisone (B194907) acetate-d5 is a deuterated analog of Fludrocortisone acetate (B1210297), a synthetic corticosteroid.[1][2] In this molecule, five hydrogen atoms have been replaced by their stable, heavier isotope, deuterium. This isotopic labeling makes it an invaluable tool for researchers, particularly in the fields of pharmacokinetics, therapeutic drug monitoring, and metabolic research.[3][4] Its primary application is as an internal standard for the highly accurate quantification of fludrocortisone in biological samples using mass spectrometry-based techniques.[3][4] The addition of a known quantity of the deuterated standard to a sample allows for precise measurement of the non-labeled drug by correcting for variations during sample preparation and analysis.[1][5]
Chemical and Physical Properties
The fundamental characteristics of Fludrocortisone-d5 and its parent compounds are crucial for their application in research. The data below has been compiled from various suppliers and databases.
| Property | Fludrocortisone-d5 | Fludrocortisone Acetate (Parent) |
| IUPAC Name | (8S,9R,10S,11S,13S,14S,17R)-2,2,4-trideuterio-17-(2,2-dideuterio-2-hydroxyacetyl)-9-fluoro-11,17-dihydroxy-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one[6] | 2-((8S,9R,10S,11S,13S,14S,17R)-9-fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl acetate[3] |
| Molecular Formula | C₂₁H₂₄D₅FO₅[7][8] | C₂₃H₃₁FO₆[9][10] |
| Molecular Weight | 385.48 g/mol [6][7][8] | 422.49 g/mol [10] |
| Parent Drug | Fludrocortisone[4] | Fludrocortisone[11] |
| Purity | >95% (HPLC)[7] | Varies by supplier |
| Storage Temperature | -20°C[7] | Room temperature or as specified |
| Solubility | Not specified | Practically insoluble in water, sparingly soluble in anhydrous ethanol.[12] |
| Unlabeled CAS Number | 127-31-1[7] | 514-36-3[10] |
Mechanism of Action of the Parent Compound
Fludrocortisone acetate itself is an inactive prodrug that is rapidly hydrolyzed by esterases in the body to its active form, fludrocortisone.[13] Fludrocortisone is a potent synthetic corticosteroid that exhibits high mineralocorticoid activity and moderate glucocorticoid activity.[12][13] Its mechanism is analogous to the endogenous mineralocorticoid aldosterone.[14][15]
The primary pathway involves binding to cytoplasmic receptors, which then translocate to the nucleus to modulate gene expression.
As a mineralocorticoid, fludrocortisone acts on the distal tubules and collecting ducts of the kidney to enhance sodium reabsorption and increase the excretion of potassium and hydrogen ions.[16] As a glucocorticoid, it binds to its respective receptors and initiates the transcription of genes like lipocortins, which inhibit phospholipase A2, thereby blocking the release of arachidonic acid and suppressing the inflammatory response.[9][16]
Application in Quantitative Bioanalysis
The most critical role of Fludrocortisone acetate-d5 is as an internal standard (IS) in bioanalytical methods. Because it is chemically identical to the analyte but has a different mass, it co-elutes during chromatography but is distinguishable by a mass spectrometer. This allows for the correction of analyte loss during sample processing and accounts for any matrix effects that might suppress or enhance the instrument's signal.
Experimental Protocols
Below are summaries of validated methods for quantifying fludrocortisone in human plasma, which utilize a deuterated internal standard.
Method 1: UHPLC-Tandem Mass Spectrometry [17] This method demonstrates high sensitivity for pharmacokinetic applications.
| Parameter | Methodology |
| Internal Standard (IS) | Fludrocortisone-d5 |
| Sample Preparation | Liquid-Liquid Extraction (LLE) using tert-butyl methyl ether. |
| Chromatography | Column: Chromolith RP18e Mobile Phase: Acetonitrile and 2 mM ammonium (B1175870) formate (B1220265) (70:30, v/v) Flow Rate: 0.7 mL/min |
| Mass Spectrometry | Instrument: Triple quadrupole MS Ionization: Electrospray Ionization (ESI), positive mode Detection: Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Fludrocortisone: m/z 381.2 → 343.2 Fludrocortisone-d5 (IS): m/z 386.2 → 348.4 |
| Method Validation | Linear Range: 40–3000 pg/mL Intra-day Precision (RSD): 0.49–7.13% Inter-day Precision (RSD): 0.83–5.87% |
Method 2: LC-Tandem Mass Spectrometry [18] This method was developed for quantifying fludrocortisone in plasma from patients receiving low doses.
| Parameter | Methodology |
| Internal Standard (IS) | Fludrocortisone-d2 (Note: d2 used in this study, but principles apply to d5) |
| Sample Preparation | Solid Phase Extraction (SPE). |
| Chromatography | Column: C18 Mobile Phase: Gradient of methanol-formate buffer Retention Time: 4.0 min |
| Mass Spectrometry | Instrument: Triple quadrupole MS Ionization: Atmospheric Pressure Chemical Ionization (APCI) Detection: Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Fludrocortisone: m/z 381 → 239 and 381 → 181 Fludrocortisone-d2 (IS): m/z 383 → 239 and 383 → 181 |
| Method Validation | Linear Range: 0.1–25 ng/mL Limit of Detection (LOD): 0.05 ng/mL Limit of Quantification (LOQ): 0.1 ng/mL Precision (RSD): <10.9% |
Synthesis Overview
The synthesis of Fludrocortisone acetate-d5 is not commonly published, as it is a specialized commercial product. However, the synthesis of the parent compound, fludrocortisone acetate, provides insight into the process. A crucial step involves the fluorination and opening of an epoxide ring on a steroid precursor.[10][19]
A described method involves dissolving 9β,11β-epoxy-17α-hydroxypregn-4-ene-3,20-dione-21-acetate in dichloromethane.[10][19] The solution is cooled, and a fluorinating agent, such as pyridine (B92270) hydrofluoric acid, is added to perform the ring-opening reaction that introduces the fluorine atom at the 9α position.[10] The synthesis of the deuterated analog would require the use of deuterated starting materials or reagents at appropriate steps in the synthetic pathway.
Conclusion
Fludrocortisone acetate-d5 is a vital analytical tool that enables precise and reliable quantification of fludrocortisone in complex biological matrices. Its use as an internal standard in LC-MS methods is essential for robust drug development, clinical pharmacokinetic studies, and therapeutic monitoring. The detailed protocols and understanding of the parent compound's mechanism of action provide researchers with the necessary framework to effectively utilize this stable isotope-labeled standard in their work.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. veeprho.com [veeprho.com]
- 4. veeprho.com [veeprho.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Fludrocortisone-d5 | C21H29FO5 | CID 71316781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Fludrocortisone-d5 (Major) | LGC Standards [lgcstandards.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. Fludrocortisone Acetate | C23H31FO6 | CID 225609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Fludrocortisone acetate synthesis - chemicalbook [chemicalbook.com]
- 11. Fludrocortisone - Wikipedia [en.wikipedia.org]
- 12. Fludrocortisone acetate | 514-36-3 [chemicalbook.com]
- 13. Fludrocortisone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. What is the mechanism of Fludrocortisone Acetate? [synapse.patsnap.com]
- 15. What is Fludrocortisone Acetate used for? [synapse.patsnap.com]
- 16. Fludrocortisone | C21H29FO5 | CID 31378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. A highly sensitive method for the quantification of fludrocortisone in human plasma using ultra-high-performance liquid chromatography tandem mass spectrometry and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Human plasma quantification of fludrocortisone using liquid chromatography coupled with atmospheric pressure chemical ionization mass spectrometry after low-dosage administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. CN107915766A - A kind of preparation method of fludrocortison acetate - Google Patents [patents.google.com]
